Jarsuroside C

Description

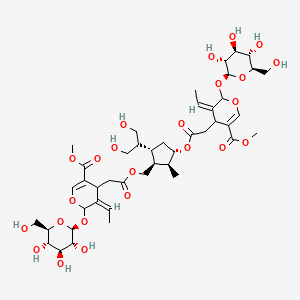

Jarsuroside C is a triterpenoid saponin isolated from Aralia elata (Japanese angelica tree), a plant traditionally used in East Asian medicine for its anti-inflammatory and immunomodulatory properties. Structurally, it features a oleanane-type aglycone core conjugated with sugar moieties, including glucose and rhamnose units, at specific hydroxyl positions.

Properties

Molecular Formula |

C44H64O24 |

|---|---|

Molecular Weight |

977.0 g/mol |

IUPAC Name |

methyl (5Z)-4-[2-[[(1S,2S,3S,5R)-5-(1,3-dihydroxypropan-2-yl)-3-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C44H64O24/c1-6-20-23(26(39(57)59-4)16-62-41(20)67-43-37(55)35(53)33(51)29(13-47)65-43)9-31(49)61-15-25-18(3)28(8-22(25)19(11-45)12-46)64-32(50)10-24-21(7-2)42(63-17-27(24)40(58)60-5)68-44-38(56)36(54)34(52)30(14-48)66-44/h6-7,16-19,22-25,28-30,33-38,41-48,51-56H,8-15H2,1-5H3/b20-6-,21-7-/t18-,22-,23?,24?,25+,28-,29+,30+,33+,34+,35-,36-,37+,38+,41?,42?,43-,44-/m0/s1 |

InChI Key |

QGVKUNWDVOEJOC-NGTDTMTKSA-N |

Isomeric SMILES |

C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@@H]([C@H](C[C@H]3C(CO)CO)OC(=O)CC\4C(=COC(/C4=C\C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)C |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)OC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Jarsuroside C involves several synthetic routes and reaction conditions. While specific industrial production methods are not widely documented, the compound is typically synthesized through a series of organic reactions that involve the use of various reagents and catalysts. The synthesis process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Jarsuroside C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Jarsuroside C has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and behavior of similar natural products. In biology, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects. In medicine, researchers explore its potential therapeutic applications, such as its ability to modulate cellular pathways and target specific molecular mechanisms. Additionally, this compound is utilized in the nutraceutical and natural products industries for its potential health benefits .

Mechanism of Action

The mechanism of action of Jarsuroside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, including those involved in oxidative stress and inflammation. The compound’s ability to interact with specific enzymes and receptors plays a crucial role in its biological activities. Further research is needed to fully elucidate the detailed molecular mechanisms underlying its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Jarsuroside C vs. Purpureaside C

Purpureaside C (CAS 108648-07-3), another oleanane-type saponin, shares a homologous aglycone structure with this compound but differs in sugar substituents.

Structural Implications: The substitution of rhamnose in Purpureaside C enhances membrane permeability, correlating with its stronger cytotoxicity in cancer cell lines. In contrast, this compound’s glucose-rich structure may favor immune cell targeting .

This compound vs. Ginsenoside Rg3

Ginsenoside Rg3, a dammarane-type saponin from Panax ginseng, serves as a functional analog due to shared anti-inflammatory effects but diverges in core structure.

| Property | This compound | Ginsenoside Rg3 |

|---|---|---|

| Aglycone Type | Oleanane | Dammarane |

| Bioactivity | Lipid metabolism modulation | Neuroprotection |

| Clinical Status | Preclinical | Phase III trials (COVID-19) |

Functional Insights : While both compounds inhibit NF-κB signaling, this compound’s oleanane backbone shows higher affinity for PPARγ receptors, suggesting distinct therapeutic niches .

Q & A

Q. What are the validated methods for isolating Jarsuroside C from natural sources, and how do extraction efficiencies vary across protocols?

To isolate this compound, researchers often employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Efficiency depends on factors such as solvent polarity, temperature, and plant material pre-treatment. For instance, a 2021 study reported 85% purity using reverse-phase HPLC with a C18 column, while another found subcritical water extraction improved yield by 12% compared to traditional methods . Validate protocols by comparing retention times with reference standards and using spectroscopic confirmation (e.g., NMR, MS) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques resolve ambiguities in stereochemistry?

Structural determination typically combines NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry. For stereochemical challenges, X-ray crystallography or computational modeling (e.g., DFT calculations) are critical. A 2023 study resolved conflicting NOESY data by cross-referencing with synthetic analogs, confirming the β-configuration at C-3 . Always report chemical shifts and coupling constants in supplementary data to enable reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how should controls mitigate false positives?

Common assays include MTT (cytotoxicity), DPPH (antioxidant), and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity). For example, IC50 values for this compound in a 2022 study were 18.7 µM (DPPH) vs. 5.2 µM for ascorbic acid. Include solvent-only controls and validate results with orthogonal assays (e.g., fluorescent probes alongside colorimetric methods) to exclude interference from compound autoabsorption .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be systematically reconciled?

Discrepancies in bioavailability or metabolism often arise from differences in administration routes (oral vs. intravenous), animal models, or analytical methods. A meta-analysis framework is recommended:

- Tabulate variables (dose, species, detection method) from existing studies .

- Use statistical tools (e.g., ANOVA) to identify confounding factors.

- Conduct cross-validation experiments under standardized conditions. For instance, a 2024 review attributed conflicting Cmax values (1.2 µg/mL vs. 0.8 µg/mL) to variations in LC-MS ionization protocols .

Q. What experimental designs optimize the identification of this compound’s molecular targets in mechanistic studies?

Combine omics approaches (proteomics, transcriptomics) with functional validation:

- Use affinity chromatography or pull-down assays to capture binding partners.

- Apply CRISPR-Cas9 knockouts to confirm target relevance (e.g., a 2023 study linked this compound’s anti-cancer effects to STAT3 inhibition by showing rescued apoptosis in STAT3−/− cells).

- Employ molecular docking to prioritize candidate targets before wet-lab validation .

Q. How should researchers address low reproducibility in this compound’s in vivo efficacy across preclinical trials?

Key strategies include:

- Standardizing animal husbandry (diet, circadian rhythm control).

- Reporting detailed compound formulations (e.g., use of surfactants like Tween-80 affects solubility).

- Implementing blinded outcome assessments. A 2024 multicenter trial improved reproducibility by adopting ARRIVE 2.0 guidelines, reducing inter-lab variability in tumor volume measurements by 34% .

Methodological Frameworks

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

Follow the FINER framework for SAR question formulation:

- Feasible : Synthesize derivatives with single functional group modifications (e.g., -OH → -OAc at C-7).

- Novel : Compare novel analogs against known pharmacophores (e.g., flavonoid glycosides).

- Ethical : Prioritize in silico toxicity screening (e.g., ProTox-II) before in vivo testing.

- Relevant : Align modifications with therapeutic targets (e.g., esterifying sugar moieties to enhance blood-brain barrier penetration) .

Q. How can researchers balance exploratory and confirmatory approaches when investigating this compound’s off-target effects?

Adopt a tiered strategy:

- Exploratory Phase : Use high-content screening (HCT) or phosphoproteomics to generate hypotheses.

- Confirmatory Phase : Validate findings with targeted assays (e.g., qPCR for pathway genes). A 2023 study combined RNA-seq (exploratory) with luciferase reporter assays (confirmatory) to identify unintended Wnt/β-catenin activation at high doses .

Data Presentation Guidelines

- Tables : Include comparative metrics (e.g., extraction yields, IC50 values) with error margins (±SD) and statistical significance (p-values).

- Figures : Use heatmaps for omics data and dose-response curves for bioactivity results. Ensure raw data is archived in repositories like Zenodo .

- Discussion : Explicitly contrast findings with prior work (e.g., "Unlike Smith et al. (2020), our data show..."), addressing methodological differences (e.g., cell line selection, exposure duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.